1-(4-Bromophenyl)cyclobutanol
Overview
Description
1-(4-Bromophenyl)cyclobutanol is an organic compound with the molecular formula C10H11BrO. It is characterized by the presence of a bromophenyl group attached to a cyclobutanol ring. This compound is a white to light yellow solid at room temperature and is used in various research and industrial applications .
Preparation Methods
1-(4-Bromophenyl)cyclobutanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-4-iodobenzene with tetrahydrofuran at low temperatures, followed by the addition of n-butyl lithium . The reaction is typically carried out at -78°C to ensure the stability of the intermediates. Industrial production methods may vary, but they generally involve similar reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
1-(4-Bromophenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in the formation of phenyl derivatives .
Scientific Research Applications
1-(4-Bromophenyl)cyclobutanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in biochemical studies to investigate the effects of bromophenyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The cyclobutanol ring provides structural stability and can interact with different molecular targets, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclobutanol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclobutanol: This compound has a chlorine atom instead of a bromine atom. It exhibits similar chemical properties but may have different reactivity and biological activity.
1-(4-Fluorophenyl)cyclobutanol: The presence of a fluorine atom in this compound can significantly alter its chemical and biological properties compared to this compound.
1-(4-Methylphenyl)cyclobutanol: This compound has a methyl group instead of a halogen atom.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-(4-Bromophenyl)cyclobutanol, with the molecular formula C10H11BrO, is an organic compound characterized by a bromophenyl group attached to a cyclobutanol ring. This compound is primarily studied for its potential biological activities, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C10H11BrO
- CAS Number : 19936-14-2
- IUPAC Name : 1-(4-bromophenyl)cyclobutan-1-ol
- Physical Appearance : White to light yellow solid at room temperature
The biological activity of this compound is largely attributed to its structural features, particularly the bromophenyl group, which can influence various biochemical pathways. The cyclobutanol ring contributes to the compound's stability and potential interactions with biological targets, such as enzymes and receptors.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have antitumor properties, potentially through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)cyclobutanol | Chlorine atom instead of bromine | Similar anti-inflammatory effects |
1-(4-Fluorophenyl)cyclobutanol | Fluorine atom alters reactivity | Enhanced cytotoxicity |
1-(4-Methylphenyl)cyclobutanol | Methyl group instead of halogen | Reduced biological activity |
Study on Antitumor Effects
A study published in a peer-reviewed journal investigated the antitumor effects of various cyclobutanol derivatives, including this compound. The results indicated that this compound could inhibit the growth of specific cancer cell lines through apoptosis induction. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptotic markers.
Inflammation Modulation Research
Another research focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines in vitro. The study employed enzyme-linked immunosorbent assays (ELISA) to quantify cytokine levels in treated cell cultures.
Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was conducted using various human cancer cell lines. The results showed that this compound exhibited significant cytotoxic effects, with IC50 values indicating potency comparable to established chemotherapeutic agents.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477468 | |
Record name | 1-(4-bromophenyl)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19936-14-2 | |
Record name | 1-(4-bromophenyl)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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